molecular formula C22H20O3 B1267387 1-(2,4-Bis(benzyloxy)phenyl)ethanone CAS No. 22877-01-6

1-(2,4-Bis(benzyloxy)phenyl)ethanone

Cat. No.: B1267387
CAS No.: 22877-01-6
M. Wt: 332.4 g/mol
InChI Key: FYUABHFDUHJWOZ-UHFFFAOYSA-N
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Description

1-(2,4-Bis(benzyloxy)phenyl)ethanone is an organic compound with the molecular formula C22H20O3 and a molecular weight of 332.39 g/mol . It is characterized by the presence of two benzyloxy groups attached to a phenyl ring, which is further connected to an ethanone group. This compound is often used as an intermediate in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,4-Bis(benzyloxy)phenyl)ethanone can be synthesized by reacting benzyl bromide with resacetophenone in the presence of potassium carbonate in refluxing acetonitrile for 18 hours. This method yields the desired product with a high degree of purity .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthetic route mentioned above can be scaled up for industrial purposes. The use of common reagents and solvents makes it feasible for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Bis(benzyloxy)phenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The ethanone group can be oxidized to form carboxylic acids.

    Reduction: The ethanone group can be reduced to form alcohols.

    Substitution: The benzyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions can be carried out using nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl ethanones depending on the nucleophile used.

Scientific Research Applications

1-(2,4-Bis(benzyloxy)phenyl)ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,4-Bis(benzyloxy)phenyl)ethanone depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The benzyloxy groups can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the ethanone group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

  • 1-(2,6-Bis(benzyloxy)phenyl)ethanone
  • 1-(3,4-Bis(benzyloxy)phenyl)ethanone
  • 2,4-Dibenzyloxyacetophenone

Uniqueness: 1-(2,4-Bis(benzyloxy)phenyl)ethanone is unique due to the specific positioning of the benzyloxy groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This positioning can lead to different chemical and biological properties compared to its isomers and other similar compounds .

Properties

IUPAC Name

1-[2,4-bis(phenylmethoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O3/c1-17(23)21-13-12-20(24-15-18-8-4-2-5-9-18)14-22(21)25-16-19-10-6-3-7-11-19/h2-14H,15-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYUABHFDUHJWOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90312866
Record name 1-(2,4-bis(benzyloxy)phenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90312866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22877-01-6
Record name 22877-01-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263763
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2,4-bis(benzyloxy)phenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90312866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Potassium carbonate (2.5 eq) was added to a solution of 2′,4′-dihydroxyacetophenone (1 eq) in acetonitrile (400 mL), and the suspension stirred at room temperature. Benzyl bromide (2.5 eq) was added drop wise over 10 minutes and the mixture heated at reflux for 18 hours. The mixture was cooled and evaporated in vacuo to give slurry. The slurry was partitioned between water and ethyl acetate, and the layers were separated. The aqueous layer was further extracted with dichloromethane and the organic extracts were combined, dried (MgSO4) and evaporated in vacuo. The product was triturated with hexane, filtered and washed with cold hexane and dried in vacuo at 45° C. to give 1-(2,4-Bis-benzyloxy-phenyl)-ethanone as a white powder.
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Synthesis routes and methods II

Procedure details

Benzyl bromide (35.6 mL, 0.3 mol) was added to a suspension of 2,4-dihydroxyacetophenone (15 g, 0.1 mol) and potassium carbonate (41.4 g, 0.3 mol) in acetonitrile (150 mL) and the mixture stirred overnight. After concentration to dryness, the residues were resuspended in dichloromethane (100 mL) and washed with water (100 mL). The organic phase was dried over magnesium sulphate and concentrated. Trituration with hexanes, filtration and drying in vacuo gave 1-(2,4-Bis-benzyloxyphenyl)-ethanone as a white powder (26 g).
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35.6 mL
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41.4 g
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150 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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